

Application Note: Assessing Antibody-Dependent Cellular Cytotoxicity (ADCC) Enhanced by INBRX-121

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Compound of Interest		
Compound Name:	NK 121	
Cat. No.:	B1140023	Get Quote

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Introduction

INBRX-121 is an engineered protein designed to enhance the natural anti-tumor activity of Natural Killer (NK) cells. It is composed of two high-affinity single-domain antibodies (sdAbs) targeting NKp46, fused to an effector-disabled Fc domain and a detuned low-affinity interleukin-2 (IL-2).[1] This design allows for specific activation of NK cells expressing the NKp46 receptor without broadly affecting other T-cell subsets, thereby minimizing toxicities associated with high-dose IL-2 therapy.[2][3]

Antibody-dependent cellular cytotoxicity (ADCC) is a critical mechanism of action for many therapeutic antibodies, wherein NK cells recognize and kill antibody-coated target cells. INBRX-121 has been shown to lower the threshold for ADCC and increase the maximal killing of target cells in combination with ADCC-competent antibodies.[2][4] This application note provides a detailed protocol for assessing the ADCC-enhancing properties of INBRX-121 in vitro, using a co-culture system of human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells and a target cell line in the presence of an ADCC-mediating antibody.

Principle of the Assay



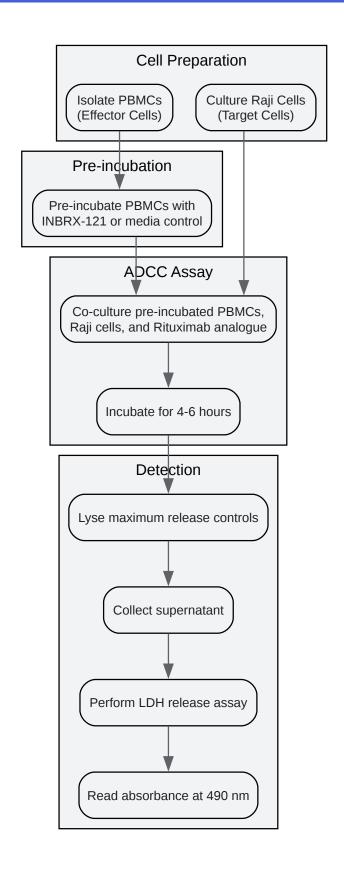
This protocol describes a method to quantify the ability of INBRX-121 to enhance ADCC mediated by an ADCC-competent antibody, such as a rituximab analogue, against a target cell line, such as Raji cells. The assay measures the release of a cytosolic enzyme, lactate dehydrogenase (LDH), from lysed target cells as an indicator of cytotoxicity.

Materials and Reagents

- Target Cells: Raji (human Burkitt's lymphoma cell line, ATCC® CCL-86™)
- Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
- ADCC-mediating Antibody: Rituximab analogue
- Test Article: INBRX-121
- Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Cytotoxicity Detection Kit: CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega) or similar LDH-based assay.
- Recombinant Human IL-2 (optional, for NK cell expansion)
- 96-well U-bottom and flat-bottom tissue culture plates
- Phosphate Buffered Saline (PBS)

Experimental Workflow





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Caption: Experimental workflow for the INBRX-121 enhanced ADCC assay.



Detailed Protocol

- 1. Preparation of Effector Cells (PBMCs)
- 1.1. Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
- 1.2. Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.
- 1.3. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- 1.4. For pre-incubation experiments, seed PBMCs at a density of 1 x 10⁶ cells/mL in a culture flask. Add INBRX-121 to the desired concentration (e.g., 1 nM) or media control. Incubate for 18 hours at 37°C in a 5% CO2 incubator.
- 2. Preparation of Target Cells (Raji)
- 2.1. Culture Raji cells in complete RPMI-1640 medium.
- 2.2. On the day of the assay, harvest the cells, wash twice with PBS, and resuspend in complete RPMI-1640 medium.
- 2.3. Determine cell viability and concentration. Adjust the cell suspension to 2 x 10⁵ cells/mL.
- 3. ADCC Assay Procedure
- 3.1. Plate Setup: Use a 96-well U-bottom plate for the co-culture.
- 3.2. Target Cell Plating: Add 50 μ L of the Raji cell suspension (1 x 10⁴ cells) to each well.
- 3.3. Antibody Addition: Prepare serial dilutions of the rituximab analogue. Add 50 μ L of the antibody dilutions to the appropriate wells. For control wells, add 50 μ L of medium.
- 3.4. Effector Cell Addition: 3.4.1. Harvest the pre-incubated PBMCs (from step 1.4), wash, and resuspend in fresh complete RPMI-1640 medium. 3.4.2. Adjust the PBMC concentration to achieve the desired Effector-to-Target (E:T) ratios (e.g., 25:1). For a 25:1 E:T ratio with 1 x



10^4 target cells, you will need 2.5 x 10^5 effector cells per well. 3.4.3. Add 100 μ L of the PBMC suspension to each well.

- 3.5. Final Volume: The final volume in each well should be 200 μ L.
- 3.6. Controls:
- Spontaneous Release (Target): Target cells + medium.
- Spontaneous Release (Effector): Effector cells + medium.
- Maximum Release (Target): Target cells + lysis buffer (from the cytotoxicity kit).
- · Medium Control: Medium only.
- 3.7. Incubation: Centrifuge the plate at $250 \times g$ for 3 minutes to facilitate cell-to-cell contact. Incubate the plate for 4-6 hours at 37° C in a 5% CO2 incubator.
- 4. LDH Release Measurement
- 4.1. After incubation, centrifuge the plate at 250 x g for 4 minutes.
- 4.2. Carefully transfer 50 μ L of the supernatant from each well to a new 96-well flat-bottom plate.
- 4.3. Add 50 μ L of the LDH substrate mix from the cytotoxicity detection kit to each well of the new plate.
- 4.4. Incubate for 30 minutes at room temperature, protected from light.
- 4.5. Add 50 μ L of the stop solution from the kit to each well.
- 4.6. Measure the absorbance at 490 nm using a microplate reader.
- 5. Data Analysis
- 5.1. Subtract the absorbance value of the medium control from all other absorbance values.
- 5.2. Calculate the percentage of specific cytotoxicity using the following formula:



% Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Where:

- Experimental Release: Absorbance from wells with target cells, effector cells, and antibody.
- Spontaneous Release: Absorbance from wells with target cells and effector cells (no antibody).
- Maximum Release: Absorbance from wells with target cells and lysis buffer.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment assessing the enhancement of ADCC by INBRX-121.

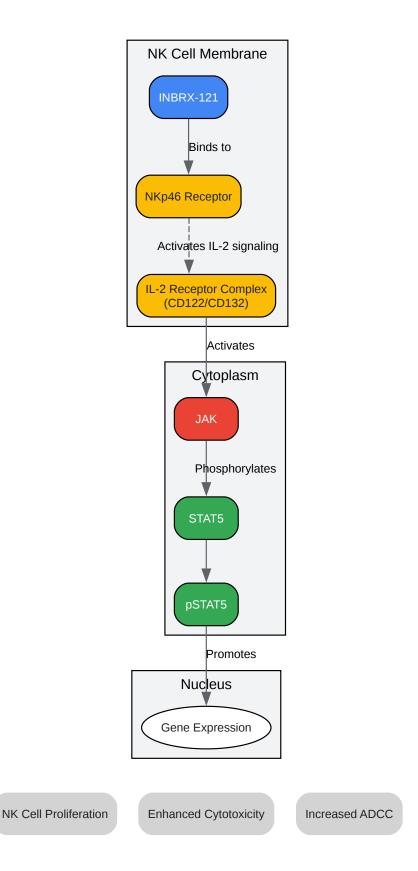
Treatment Group	Rituximab Analogue (ng/mL)	% Specific Cytotoxicity (Mean ± SD)
PBMCs (Media Control)	0.1	15 ± 2.1
1	25 ± 3.5	
10	40 ± 4.2	-
100	55 ± 5.1	-
PBMCs + INBRX-121 (1 nM)	0.1	30 ± 3.0
1	50 ± 4.8	
10	75 ± 6.3	-
100	85 ± 7.0	_

INBRX-121 Signaling Pathway

INBRX-121 is designed to specifically target and activate NK cells through the NKp46 receptor. This targeted delivery of a detuned IL-2 moiety leads to the activation of the JAK-STAT signaling pathway, specifically resulting in the phosphorylation of STAT5.[1] This signaling



cascade promotes NK cell proliferation, activation, and enhances their cytotoxic capacity, thereby lowering the threshold for ADCC.





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Caption: INBRX-121 signaling pathway in NK cells.

Conclusion

This application note provides a framework for assessing the ADCC-enhancing capabilities of INBRX-121. The provided protocol is a representative method based on standard ADCC assays and publicly available information on INBRX-121. Researchers should optimize assay conditions, such as E:T ratio and incubation time, for their specific experimental setup. The ability of INBRX-121 to potentiate the activity of ADCC-competent antibodies highlights its potential as a combination therapy in oncology.

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